molecular formula C10H10ClFO B14077791 1-(2-Chloro-3-(fluoromethyl)phenyl)propan-2-one

1-(2-Chloro-3-(fluoromethyl)phenyl)propan-2-one

Cat. No.: B14077791
M. Wt: 200.64 g/mol
InChI Key: YVNWGENKUDDYGM-UHFFFAOYSA-N
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Description

1-(2-Chloro-3-(fluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H10ClFO It is a derivative of acetophenone, featuring a chloro and fluoromethyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-3-(fluoromethyl)phenyl)propan-2-one typically involves the reaction of 2-chloro-3-(fluoromethyl)benzaldehyde with a suitable ketone precursor under acidic or basic conditions. One common method is the Friedel-Crafts acylation, where the benzaldehyde reacts with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The use of advanced purification techniques such as distillation and recrystallization ensures the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-3-(fluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Chloro-3-(fluoromethyl)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Chloro-3-(fluoromethyl)phenyl)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of chloro and fluoromethyl groups can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chloro-3-(trifluoromethyl)phenyl)propan-2-one
  • 1-(2-Chloro-3-(methyl)phenyl)propan-2-one
  • 1-(2-Chloro-3-(bromomethyl)phenyl)propan-2-one

Uniqueness

1-(2-Chloro-3-(fluoromethyl)phenyl)propan-2-one is unique due to the presence of both chloro and fluoromethyl groups, which impart distinct chemical properties and reactivity

Properties

Molecular Formula

C10H10ClFO

Molecular Weight

200.64 g/mol

IUPAC Name

1-[2-chloro-3-(fluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H10ClFO/c1-7(13)5-8-3-2-4-9(6-12)10(8)11/h2-4H,5-6H2,1H3

InChI Key

YVNWGENKUDDYGM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C(=CC=C1)CF)Cl

Origin of Product

United States

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